

# SGC0946 DOT1L enzymatic assay protocol

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## Compound Focus: SGC0946

CAS No.: 1561178-17-3

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## Introduction to SGC0946 and DOT1L

**SGC0946** is a highly potent and selective small-molecule inhibitor of disruptor of telomeric silencing-1-like (DOT1L), the sole histone methyltransferase responsible for catalyzing the mono-, di-, and trimethylation of histone H3 at lysine 79 (H3K79me) [1] [2]. As an S-adenosylmethionine (SAM)-competitive inhibitor, **SGC0946** binds to the DOT1L cofactor binding site, inducing a conformational change that remodels the catalytic pocket and abrogates methyltransferase activity [2]. Its exceptional potency and selectivity make it a valuable chemical probe for investigating the biological roles of DOT1L and H3K79 methylation in both normal and diseased cells, with particular relevance in cancers characterized by MLL (mixed-lineage leukemia) gene translocations [1] [3] [4].

## Biochemical Characterization & Quantitative Profiling

A comprehensive profile of **SGC0946**'s biochemical activity is essential for experimental design. The table below summarizes key quantitative data.

- **Table 1: Biochemical and Cellular Potency of SGC0946**

Assay Type	Experimental Context	Potency Value (IC <sub>50</sub> /KD)	Key Findings	Citation
Biochemical Assay	Radioactive enzyme assay with recombinant DOT1L	IC <sub>50</sub> = <b>0.3 nM</b>	Over 100-fold selective for DOT1L against a panel of 12 other protein methyltransferases and DNMT1.	[1] [3]
Biophysical Assay	Surface Plasmon Resonance (SPR)	KD = <b>0.06 nM</b>	Confirms extremely high binding affinity for DOT1L.	[5] [2]
Cellular Target Engagement	Reduction of H3K79me2 in A431 cells	IC <sub>50</sub> = <b>2.6 nM</b>	Demonstrates potent cell permeability and on-target engagement.	[1] [3]
Cellular Target Engagement	Reduction of H3K79me2 in MCF10A cells	IC <sub>50</sub> = <b>8.8 nM</b>	Confirms activity in multiple cell lines.	[1] [3]
Cellular Phenotypic Assay	Selective killing of MLL-rearranged cells (cord blood model)	Active at <b>1 - 5 μM</b>	Validates functional consequence of DOT1L inhibition in disease-relevant models.	[1] [4]

## Detailed Experimental Protocols

### Protocol: Assessing DOT1L Inhibition in Cells via H3K79me2 Reduction

This protocol details the standard method for confirming **SGC0946**'s on-target activity in cell-based systems by measuring the reduction of its characteristic histone mark, H3K79me2.

- **Key Reagents:**
  - **SGC0946:** Prepare a 10-100 mM stock solution in DMSO. Store at -20°C [3] [4].
  - Appropriate cell line (e.g., A431, MCF10A, Molm13) [1] [3].
  - Cell culture media and reagents.

- Antibodies: Anti-H3K79me2 (e.g., Abcam ab3594) and a loading control (e.g., anti-H3 or anti-GAPDH) [6] [7].
- **Procedure:**
  - **Cell Seeding and Treatment:** Seed cells in culture plates and allow them to adhere. The following day, treat cells with **SGC0946** across a concentration range (e.g., 0.1 nM to 10  $\mu$ M). Include a vehicle control (DMSO at the same concentration, typically <0.1%).
  - **Incubation:** Incubate cells for a prolonged period, typically **4 to 7 days**, with the option to refresh the medium and compound every 2-3 days [1] [4]. The extended treatment is necessary to observe significant reduction of the relatively stable H3K79me2 mark.
  - **Cell Lysis and Western Blot:** Harvest cells and lyse them using RIPA buffer supplemented with protease inhibitors. Quantify protein concentration, separate equal amounts of protein by SDS-PAGE, and transfer to a PVDF membrane.
  - **Immunoblotting:** Block the membrane and probe with anti-H3K79me2 and loading control antibodies. Detect using an ECL system and visualize with a chemiluminescence imager [6] [7].
- **Data Analysis:** Quantify band intensities. Normalize H3K79me2 signal to the loading control. Plot normalized H3K79me2 levels against the log of **SGC0946** concentration to determine the cellular IC<sub>50</sub> value.

## Protocol: Evaluating Anti-Proliferative Effects in MLL-Rearranged Leukemia Models

This protocol is used to study the functional consequence of DOT1L inhibition in contexts where it is critically required, such as MLL-rearranged leukemia.

- **Key Reagents:**
  - **SGC0946** (as in Protocol 3.1).
  - MLL-rearranged cell line (e.g., Molm13) or human cord blood cells transformed with an MLL-AF9 oncogene.
  - Cell viability assay kit (e.g., CCK-8, MTT).
- **Procedure:**
  - **Cell Treatment:** Seed cells and treat with **SGC0946** at various concentrations (e.g., 1  $\mu$ M and 5  $\mu$ M). Include a vehicle control.
  - **Long-Term Incubation:** Culture cells for an extended period (e.g., **14 days**) to allow for the manifestation of selective cytotoxicity [1] [4].
  - **Viability Assessment:** At the endpoint, perform a cell viability assay according to the manufacturer's instructions. Alternatively, for clonogenic assays, fix and stain colonies with crystal violet after 12-14 days [7].

- **Data Analysis:** Calculate the percentage of viable cells relative to the vehicle control. **SGC0946** should demonstrate a significant and selective reduction in viability of MLL-rearranged cells compared to non-MLL-rearranged controls.

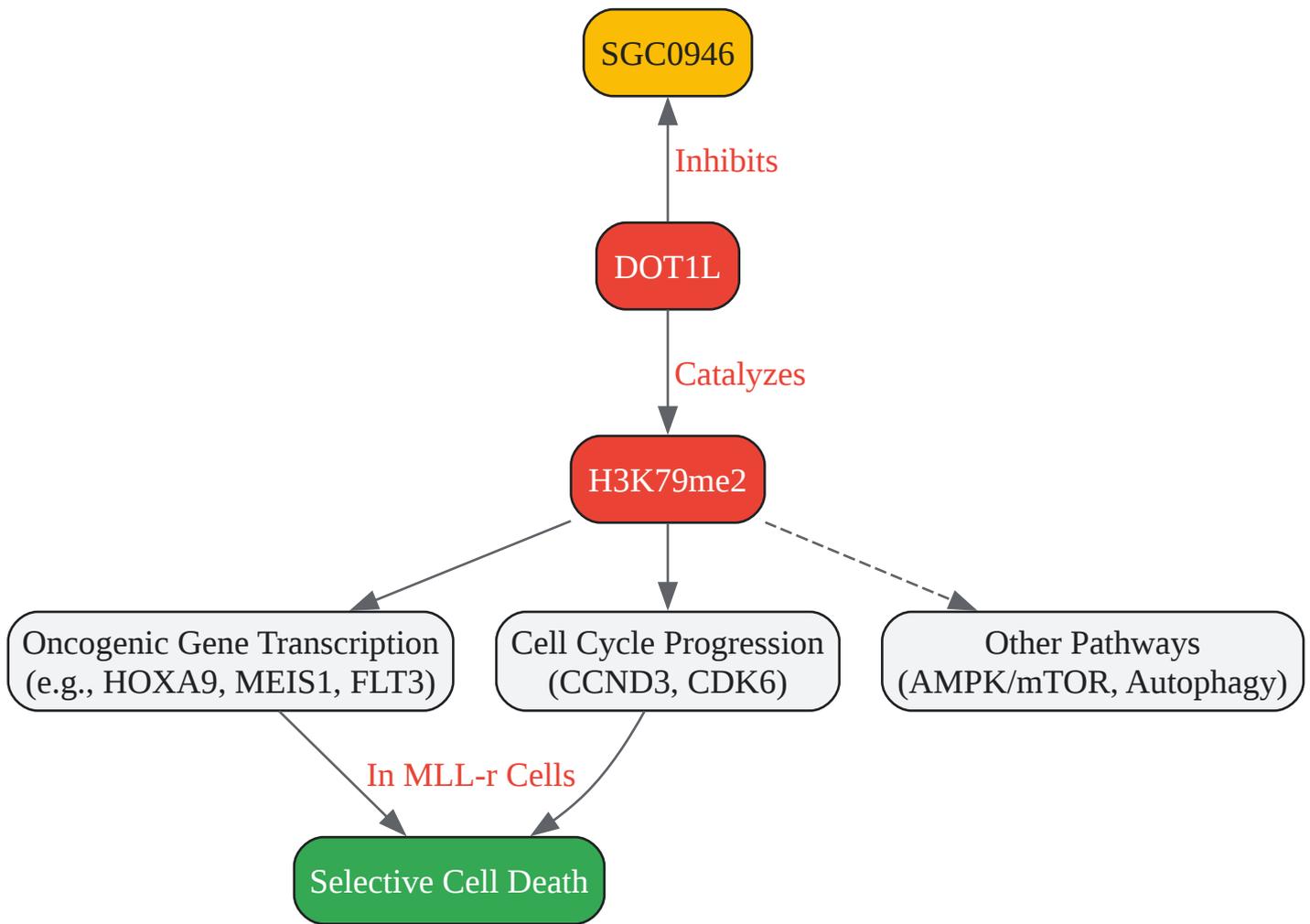
## Protocol: In Vivo Efficacy Study in an Orthotopic Ovarian Cancer Model

This protocol outlines the use of **SGC0946** in animal models to assess its therapeutic potential.

- **Key Reagents:**
  - **SGC0946** formulated for in vivo administration.
  - Female NOD-SCID mice (4-week-old).
  - Ovarian cancer cells (e.g., luciferase-tagged SK-OV-3 or TOV21G).
- **Procedure:**
  - **Formulation:** Prepare **SGC0946** for intraperitoneal (i.p.) injection. A validated formulation is **5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH<sub>2</sub>O**, which provides a clear solution at 5 mg/mL [3] [4].
  - **Tumor Inoculation and Dosing:** Establish an orthotopic ovarian tumor model in mice. Once tumors are established, administer **SGC0946** at **10 mg/kg** via i.p. injection.
  - **Dosing Schedule:** Administer the compound twice a week for a total of **6 weeks** [3] [4].
  - **Endpoint Analysis:** Monitor tumor progression via imaging or caliper measurements. At the endpoint, harvest tumors and analyze them. Western blot analysis of tumor lysates can confirm on-target activity by showing decreased levels of H3K79me<sub>2</sub>, CDK6, and cyclin D3 [3] [4].

## Signaling Pathways and Mechanisms of Action

The cellular effects of **SGC0946** are mediated through the inhibition of DOT1L-mediated H3K79 methylation, which in turn disrupts key oncogenic transcriptional programs. The following diagram synthesizes the primary signaling pathways affected, as evidenced across multiple studies.



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The mechanistic flowchart above illustrates the cascade of events following DOT1L inhibition:

- **Epigenetic Dysregulation:** **SGC0946** directly inhibits DOT1L, leading to a profound loss of H3K79me2 [1] [2].
- **Transcriptional Downregulation:** This loss of H3K79me2 directly suppresses the transcription of critical oncogenic drivers. In MLL-rearranged leukemia, this includes genes like **HOXA9** and **MEIS1** [4]. In solid tumors like ovarian cancer, DOT1L inhibition directly targets **CDK6** and **CCND3** (Cyclin D3), key regulators of the G1/S cell cycle transition [7].
- **Functional Outcomes:** The collective downregulation of these genes induces **G1 phase cell cycle arrest**, impedes proliferation, and ultimately triggers **selective apoptosis** in dependent cells, such as those with MLL translocations [1] [7] [4].
- **Alternative Pathways:** Emerging evidence also links DOT1L inhibition to other processes, such as the modulation of the **AMPK/mTOR signaling axis** and the upregulation of autophagy and mitochondrial fusion in renal cell cancer [6].

## Practical Considerations and Controls

- **Inactive Control Compound:** For critical mechanistic studies, it is highly recommended to use an inactive control compound, such as **SGC0649**. This structurally similar analogue (a 4-t-butylphenylamide) has significantly reduced potency against DOT1L ( $IC_{50} = 390$  nM) and helps rule out off-target effects [5].
- **Solubility and Storage:** **SGC0946** has high solubility in DMSO ( $\geq 100$  mg/mL). Always use fresh, dry DMSO, as moisture absorption can reduce solubility. Stock solutions should be stored at  $-20^{\circ}\text{C}$  or  $-80^{\circ}\text{C}$ , and repeated freeze-thaw cycles should be avoided [3] [4].
- **Cellular Assay Timing:** The effects of **SGC0946**, particularly on the stable H3K79me2 mark, are time-dependent. While some reduction can be seen in 3-4 days, maximal reduction in certain cell lines (like Molm13) may require up to 7 days of continuous exposure [1] [5] [4].

## Applications Beyond Cancer Research

While extensively used in oncology, **SGC0946** has utility in other research areas. A screen in a Parkinson's disease model identified **SGC0946** as a hit that enhanced the maintenance and/or survival of dopaminergic neurons derived from human pluripotent stem cells, suggesting a potential neuroprotective role [8].

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